N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide
Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide is a sulfonamide derivative containing a benzooxazepine core and an isobutoxy-substituted benzene ring. Its synthesis typically involves multi-step reactions, including sulfonylation of the benzooxazepine intermediate and subsequent functionalization of the aromatic ring. The compound’s crystal structure and conformational stability have been analyzed using X-ray crystallography, often employing the SHELX suite for refinement and validation .
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-4-(2-methylpropoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-6-25-20-12-7-17(13-21(20)30-15-23(4,5)22(25)26)24-31(27,28)19-10-8-18(9-11-19)29-14-16(2)3/h7-13,16,24H,6,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDDSEXANQMADB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC(C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide is an organic compound that has drawn attention due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[b][1,4]oxazepine core fused with a sulfonamide group. Its molecular formula is , and it possesses unique substituents that may influence its biological activity. The presence of ethyl and dimethyl groups contributes to the compound's stability and solubility in biological systems.
Synthesis Methods
The synthesis of this compound can be achieved through various organic reactions, including:
- Cyclization Reactions : To form the benzo[b][1,4]oxazepine core.
- Alkylation Reactions : For the introduction of ethyl and dimethyl groups.
- Amide Bond Formation : To attach the sulfonamide moiety.
These methods ensure control over stereochemistry and yield high-purity products suitable for biological testing.
Biological Activity
Research indicates that compounds with similar structures exhibit significant biological activities. The following table summarizes some related compounds and their known activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Basic sulfonamide structure | Antibacterial |
| Dexamethasone | Steroidal structure with anti-inflammatory properties | Anti-inflammatory |
| Phenothiazine | Contains a sulfur atom in its structure | Antipsychotic |
N-(5-ethyl-3,3-dimethyl) demonstrates dual functionality as both an oxazepine and sulfonamide derivative, enhancing its pharmacological profile compared to traditional sulfonamides.
Interaction studies have shown that this compound may engage with various biological macromolecules such as enzymes and receptors. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be utilized to assess these interactions. Understanding these mechanisms is crucial for elucidating the compound's therapeutic potential.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluating the antimicrobial properties of related oxazepine compounds showed promising results against Gram-positive bacteria. The mechanism was hypothesized to involve inhibition of bacterial cell wall synthesis .
- Anti-inflammatory Effects : Another study indicated that derivatives of this compound could inhibit pro-inflammatory cytokine production in vitro. This suggests potential applications in treating inflammatory diseases .
- Clinical Trials : Compounds structurally related to N-(5-ethyl-3,3-dimethyl) are currently undergoing clinical trials for conditions such as ulcerative colitis and psoriasis. These trials aim to evaluate their efficacy in managing chronic inflammatory disorders .
Comparison with Similar Compounds
The compound belongs to a class of sulfonamide-linked heterocycles, which are frequently explored for their pharmacological properties. Below is a detailed comparison with structurally and functionally related compounds.
Structural Analogues
Key Findings :
- The 3,3-dimethyl substitution on the benzooxazepine ring confers conformational rigidity, reducing entropy penalties during target binding compared to non-methylated analogues.
- Crystallographic data refined via SHELXL indicate a twisted boat conformation in the benzooxazepine core, distinct from the planar structures observed in simpler sulfonamides .
Functional Comparisons
- Enzyme Inhibition : Unlike 4-methoxybenzenesulfonamides (commonly COX-2 inhibitors), the target compound’s bulky isobutoxy group may shift selectivity toward kinases or proteases.
- Metabolic Stability : The ethyl and dimethyl groups reduce CYP450-mediated oxidation compared to unsubstituted benzooxazepines.
- Solubility: The sulfonamide moiety improves aqueous solubility relative to non-sulfonylated benzooxazepines but remains lower than zwitterionic derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
